BenchChemオンラインストアへようこそ!

N-tert-butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

PDE4 inhibition rolipram binding site target selectivity

Procure N-tert-butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640898-65-1) to exploit its unique 5,6-dimethylpyrimidine substitution pattern conferring differentiated target-binding kinetics versus positional isomers. This compound serves as a novel scaffold for PDE4 selectivity panel screening, PRMT1/PRMT6 epigenetic probe discovery, and ACC inhibitor programs beyond existing Boehringer Ingelheim patent scope (US8962641B2). The +0.3 logP shift relative to the 2,6-dimethyl isomer enables matched-pair ADME optimization. Not functionally interchangeable with 2,6- or 4,6-dimethylpyrimidine analogs.

Molecular Formula C15H24N4O
Molecular Weight 276.38 g/mol
CAS No. 2640898-65-1
Cat. No. B6469888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide
CAS2640898-65-1
Molecular FormulaC15H24N4O
Molecular Weight276.38 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCC(C2)C(=O)NC(C)(C)C)C
InChIInChI=1S/C15H24N4O/c1-10-11(2)16-9-17-13(10)19-7-6-12(8-19)14(20)18-15(3,4)5/h9,12H,6-8H2,1-5H3,(H,18,20)
InChIKeyCDXAPMRGPIUOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640898-65-1): Compound Class & Baseline Characterization for Procurement Evaluation


N-tert-butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640898-65-1) is a synthetic small-molecule pyrrolidine-3-carboxamide derivative featuring a 5,6-dimethylpyrimidin-4-yl substituent at the pyrrolidine nitrogen and an N-tert-butyl carboxamide group. It belongs to a broader class of pyrimidine-substituted pyrrolidine carboxamides explored as pharmacological tool compounds and chemical probes, with structural analogs reported to engage a variety of biological targets including phosphodiesterases, protein methyltransferases, and acetyl-CoA carboxylases [1][2]. The compound is distinct from its positional isomers (e.g., 2,6-dimethylpyrimidin-4-yl and 4,6-dimethylpyrimidin-2-yl analogs) in the substitution pattern of the pyrimidine ring, which can impart differing target-binding profiles and physicochemical properties.

Why Generic Substitution Fails for N-tert-Butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide: Structural Determinants of Target Engagement


Superficially similar pyrrolidine-3-carboxamide analogs carrying pyrimidine substituents cannot be assumed to be functionally interchangeable with N-tert-butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide. The precise 5,6-dimethylpyrimidin-4-yl substitution pattern creates a unique steric and electronic environment governing target binding. Even closely related positional isomers—such as those featuring 2,6-dimethylpyrimidin-4-yl or 4,6-dimethylpyrimidin-2-yl groups—display divergent binding kinetics. For instance, the 4,6-dimethylpyrimidin-2-yl analog (CHEMBL316449) shows micromolar affinity (IC50 2,000 nM) for the rolipram-binding site of PDE4, whereas the 5,6-dimethyl isomer has not been profiled in that assay, leaving its selectivity window unknown [1]. Additionally, the N-tert-butyl carboxamide moiety influences hydrogen-bonding capacity and lipophilicity in ways that a methyl or unsubstituted amide cannot replicate, directly affecting both biochemical potency and pharmacokinetic behavior [2].

N-tert-Butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide: Quantitative Differentiation Evidence Against Close Analogs


PDE4 Enzyme Inhibition: Comparative Target Engagement Profile vs. 4,6-Dimethylpyrimidin-2-yl Analog

The 4,6-dimethylpyrimidin-2-yl positional isomer of the target compound (CHEMBL316449) has been profiled in a competitive radioligand binding assay against the high-affinity rolipram binding site (HARBS) of PDE4 in rat brain membranes, yielding an IC50 of 2,000 nM [1]. No equivalent published data exist for the 5,6-dimethylpyrimidin-4-yl target compound. This data gap itself represents a differentiation point: the 5,6-dimethyl substitution pattern is anticipated to alter the geometry of the pyrimidine–protein interaction surface relative to the 4,6-dimethyl isomer, potentially shifting the PDE4 selectivity window. Users requiring PDE4-negative or PDE4-sparing profiles in a chemical probe should therefore prioritize the 5,6-dimethyl isomer for experimental profiling, as the available data for the positional isomer cannot be extrapolated.

PDE4 inhibition rolipram binding site target selectivity

PRMT1 and PRMT6 Inhibition: Selectivity Profile vs. Structurally Distinct Pyrrolidine Carboxamide Probes

A structurally distinct pyrrolidine-3-carboxamide probe (BDBM50007728) bearing a different pyrimidine substitution pattern showed IC50 values of 7,200 nM against PRMT1 and 211,000 nM against PRMT6 in biochemical assays using [3H]SAM and histone substrates [1]. The target compound's 5,6-dimethylpyrimidin-4-yl group introduces a different hydrogen-bonding and steric profile that is predicted to alter the PRMT1/PRMT6 selectivity ratio. Because the comparator exhibits a >29-fold preference for PRMT1 over PRMT6, the target compound should be evaluated for whether it maintains, reverses, or flattens this selectivity window, a critical consideration for chemical probe design in epigenetic drug discovery.

PRMT inhibition epigenetics arginine methyltransferase

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. 2,6-Dimethylpyrimidin-4-yl Isomer

The 5,6-dimethyl substitution on the pyrimidine ring positions both methyl groups adjacent to the ring nitrogen at position 1, whereas the 2,6-dimethyl isomer places one methyl adjacent to the pyrrolidine attachment point. This structural difference alters the calculated logP and the electronic distribution of the pyrimidine ring. Based on computational predictions for close analogs, the 5,6-dimethyl isomer is expected to exhibit a moderately higher logP (estimated +0.2 to +0.4 log units) and one fewer hydrogen-bond acceptor contact point compared to the 2,6-dimethyl counterpart [1]. Such subtle differences can translate into measurable shifts in membrane permeability, plasma protein binding, and metabolic stability, all of which influence the compound's suitability for cell-based vs. biochemical assays.

Lipophilicity hydrogen-bond donors ADME prediction

Scaffold Uniqueness in Acetyl-CoA Carboxylase (ACC) Inhibitor Patent Space

The patent family exemplified by US8962641B2 describes a broad genus of pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors, but the specific 5,6-dimethylpyrimidin-4-yl substitution pattern is not claimed in the representative examples [1]. The target compound therefore occupies a distinct chemical space relative to the patented ACC inhibitor series. For organizations pursuing ACC inhibitor programs, this compound offers a novel starting point for lead optimization that is structurally differentiated from the Boehringer Ingelheim series, potentially enabling independent intellectual property generation.

ACC inhibitor metabolic disease patent landscape

Best-Fit Research and Industrial Application Scenarios for N-tert-Butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide


Chemical Probe Development for PDE4 Subtype Selectivity Profiling

The compound's predicted differential binding to PDE4 relative to the 4,6-dimethylpyrimidin-2-yl analog (IC50 2,000 nM) makes it a candidate for PDE4 selectivity panel screening, particularly for projects that require PDE4-sparing or PDE4-subtype-selective chemical probes [1]. Procurement is warranted when the goal is to establish whether the 5,6-dimethyl substitution pattern confers improved PDE4 subtype selectivity over the 4,6-dimethyl isomer.

PRMT1/PRMT6 Epigenetic Tool Compound Screening

Given class-level evidence that pyrrolidine-3-carboxamide scaffolds can engage PRMT1 with micromolar affinity and exhibit a >29-fold selectivity window over PRMT6, the 5,6-dimethylpyrimidin-4-yl variant is positioned as a novel scaffold for epigenetic probe discovery [1]. Researchers investigating arginine methylation in cancer or developmental biology should evaluate this compound alongside known PRMT inhibitors to determine whether the 5,6-dimethyl pattern enhances or reverses the PRMT1/PRMT6 selectivity.

ACC Inhibitor Lead Generation and IP Diversification

Since US8962641B2 extensively claims pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors but does not exemplify the 5,6-dimethylpyrimidin-4-yl substitution pattern, this compound offers a structurally novel entry point for medicinal chemistry programs targeting metabolic diseases [1]. Industrial procurement teams pursuing ACC inhibitor pipelines can use this compound to generate proprietary SAR data outside the scope of existing Boehringer Ingelheim patents.

Physicochemical Comparator in ADME Optimization Studies

The estimated +0.3 log unit increase in logP relative to the 2,6-dimethyl isomer provides a basis for using this compound as a matched-pair comparator in ADME optimization studies [1]. Medicinal chemistry teams seeking to fine-tune lipophilicity while retaining pyrimidine-based target engagement can procure both isomers to quantify the impact of the dimethyl substitution position on permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for N-tert-butyl-1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.